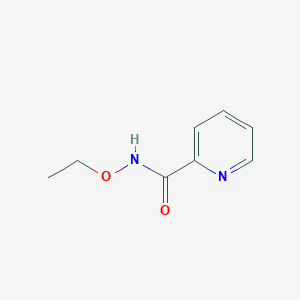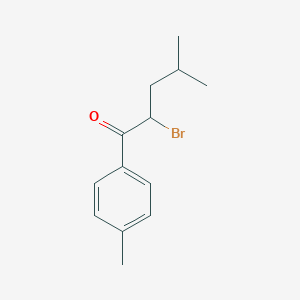
Styrylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Styrenephosphonic acid: is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a styrene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Phosphonation: One common method involves the direct phosphonation of styrene using phosphorous acid (H₃PO₃) under acidic conditions.
McKenna Procedure: Another method involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis. This two-step reaction is known for its high yield and mild conditions.
Industrial Production Methods: Industrial production of Styrylphosphonic acid often employs the McKenna procedure due to its scalability and efficiency. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products:
Oxidation: Formation of phosphonic acid derivatives.
Substitution: Formation of substituted styrene derivatives with phosphonic acid functionality.
Scientific Research Applications
Beta-Styrenephosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Styrylphosphonic acid exerts its effects involves its ability to form strong bonds with metal ions and other substrates. This property is due to the presence of the phosphonic acid group, which can coordinate with metal ions, enhancing the compound’s stability and reactivity . The molecular targets and pathways involved include interactions with hydroxyapatite in bone tissue and coordination with metal ions in catalytic processes .
Comparison with Similar Compounds
Phosphoric Acid: Contains three ionizable hydrogen atoms and is widely used in various industrial applications.
Phosphinic Acid: Similar to phosphonic acid but with one less oxygen atom, used in reducing agents and as a ligand in coordination chemistry.
Sulfonic Acid: Contains a sulfur atom instead of phosphorus, used in detergents and as a catalyst in organic synthesis.
Uniqueness: Beta-Styrenephosphonic acid is unique due to its combination of a styrene moiety with a phosphonic acid group, providing both aromatic and acidic properties. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C8H9O3P |
|---|---|
Molecular Weight |
184.13 g/mol |
IUPAC Name |
2-phenylethenylphosphonic acid |
InChI |
InChI=1S/C8H9O3P/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,9,10,11) |
InChI Key |
PGKQTZHDCHKDQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CP(=O)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-7-(5-phenoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8674181.png)


![2,4-Dichloro-3-(2,4,6-trifluorophenyl)-[1,8]naphthyridine](/img/structure/B8674214.png)







![Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate sulfate](/img/structure/B8674278.png)

